2-hydrazinyl-6-phenyl-1H-pyrimidin-4-one
Description
2-Hydrazinyl-6-phenyl-1H-pyrimidin-4-one is a pyrimidinone derivative characterized by a hydrazinyl (-NH-NH₂) substituent at position 2 and a phenyl group at position 6 of the heterocyclic ring. Pyrimidinones are a class of nitrogen-containing heterocycles with broad applications in medicinal chemistry, particularly as scaffolds for antimicrobial, anticancer, and antiviral agents . The hydrazinyl moiety enhances reactivity, enabling the compound to participate in condensation reactions with aldehydes or ketones to form hydrazone derivatives, which are pivotal in drug design .
Properties
IUPAC Name |
2-hydrazinyl-6-phenyl-1H-pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O/c11-14-10-12-8(6-9(15)13-10)7-4-2-1-3-5-7/h1-6H,11H2,(H2,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOXIBEGWUVQEFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N=C(N2)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC(=O)N=C(N2)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
A key distinction between 2-hydrazinyl-6-phenyl-1H-pyrimidin-4-one and its analogs lies in the substituents at positions 2 and 5. The phenyl group at position 6 introduces steric bulk and aromatic π-π interactions, which are absent in methyl- or dimethyl-substituted derivatives. For example:
The phenyl group in the target compound likely increases hydrophobicity and may enhance binding to aromatic protein residues compared to methyl or dimethyl analogs. However, steric hindrance could reduce solubility, a trade-off critical in pharmacokinetics .
Physicochemical Properties
- Hydrogen Bonding: The hydrazinyl group acts as both donor and acceptor, facilitating crystal packing via N–H···O interactions, as observed in 1-amino-5-(4-methylbenzoyl)-4-(4-methylphenyl)pyrimidin-2(1H)-one .
- Thermal Stability: Methyl and phenyl substituents increase melting points compared to unsubstituted pyrimidinones, though phenyl derivatives may exhibit lower solubility .
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